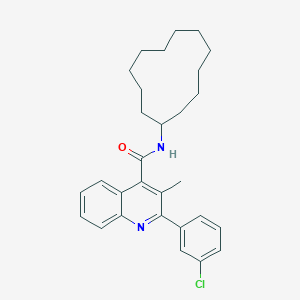![molecular formula C23H22ClN3O2 B452991 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE](/img/structure/B452991.png)
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves multiple stepsThe reaction conditions typically involve the use of solvents like DMF and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
類似化合物との比較
Similar Compounds
- 2-AMINO-5-CHLORO-3-METHYLBENZOIC ACID
- 4-AMINO-2-CHLOROPYRIDINE
- 5-AMINO-4-CHLORO-2-FLUOROBENZOIC ACID METHYL ESTER
Uniqueness
What sets 2-AMINO-4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .
特性
分子式 |
C23H22ClN3O2 |
|---|---|
分子量 |
407.9g/mol |
IUPAC名 |
2-amino-4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H22ClN3O2/c1-14-11-15(7-9-19(14)24)28-13-16-8-10-21(29-16)22-17-5-3-2-4-6-20(17)27-23(26)18(22)12-25/h7-11H,2-6,13H2,1H3,(H2,26,27) |
InChIキー |
DHQCHPZXXOWQTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCC4)N)C#N)Cl |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCC4)N)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B452909.png)

![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B452915.png)
![2-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B452916.png)
![2-(4-butoxyphenyl)-N-[1-(4-ethoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B452917.png)
![2-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-3-methylquinoline-4-carboxamide](/img/structure/B452920.png)
![Ethyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B452922.png)

![methyl (13Z)-13-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B452924.png)
![Ethyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B452926.png)
![2-(3-chlorophenyl)-N-[4-(2,4-ditert-pentylphenoxy)butyl]-3-methyl-4-quinolinecarboxamide](/img/structure/B452927.png)
![Isopropyl 2-({[2-(4-isobutylphenyl)quinolin-4-yl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B452928.png)
![6-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B452929.png)
![Methyl 2-{[(6-bromo-2-phenylquinolin-4-yl)carbonyl]amino}-4-(4-cyclohexylphenyl)thiophene-3-carboxylate](/img/structure/B452931.png)
